molecular formula C11H8N2S B1306217 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile CAS No. 830330-33-1

4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

Cat. No. B1306217
M. Wt: 200.26 g/mol
InChI Key: KCPBBFJBDVUEIO-UHFFFAOYSA-N
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Description

The compound 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile is a heterocyclic organic molecule that contains a thiazole ring, a structure characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is not directly mentioned in the provided papers, but its structure is related to various heterocyclic compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of heterocyclic carbonitriles often involves multi-component reactions or condensation processes. For example, the synthesis of phenylselanyl-1H-1,2,3-triazole-4-carbonitriles was achieved through the reaction of azidophenyl phenylselenides with α-keto nitriles . Similarly, a one-pot, four-component condensation reaction was used to synthesize 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles . These methods suggest that the synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile could also be performed using a multi-component strategy, possibly involving a key thiazole precursor and a suitable nitrile component.

Molecular Structure Analysis

The molecular structure of heterocyclic carbonitriles is often confirmed using spectroscopic techniques such as IR, NMR, HRMS, and UV-vis spectroscopy, and sometimes by X-ray crystallography . Computational methods like DFT are also employed to predict and compare the molecular geometry and vibrational frequencies with experimental data . These techniques would be essential in analyzing the molecular structure of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile to ensure the correct synthesis and to understand its electronic properties.

Chemical Reactions Analysis

Heterocyclic carbonitriles can undergo various chemical reactions, including cycloadditions, condensations, and coupling reactions. For instance, triazoyl carbonitriles can be transformed into tetrazoles via cycloaddition with NaN3 . Suzuki coupling reactions are also common, as seen with isothiazole carbonitriles . These reactions could potentially be applied to 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile to create more complex derivatives with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic carbonitriles, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing groups like the nitrile function can affect the reactivity and interaction with biological targets. For example, some synthesized carbonitriles exhibit significant antimicrobial and anticancer activities . The photostability of such compounds is also of interest for potential industrial applications . These properties would be relevant to 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile and could be studied using similar methods to those described in the papers.

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Therefore, future research may focus on the synthesis of new derivatives of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitr

properties

IUPAC Name

4-methyl-2-phenyl-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPBBFJBDVUEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383716
Record name 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

CAS RN

830330-33-1
Record name 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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